Cas no 1116235-97-2 (GSK1838705A)

GSK1838705A 化学的及び物理的性質
名前と識別子
-
- 2-[[2-[[1-[(Dimethylamino)ethanoyl]-5-(methyloxy)-2,3-dihydro-1H-indol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide
- GSK1838705A
- 2-[[2-[[1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydroindol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide
- GSK 1838705
- 2-[(2-{[1-(N,N-dimethylglycyl)-5-(methyloxy)-2,3-dihydro-1H-indol-6-yl]amino}-1H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-6-fluoro-N-methylbenzamide
- CS-0695
- GSK-1838705A
- pyrrolo[2,3-d]pyrimidine deriv.,40
- 2-[[2-[[1-[2-(Dimethylamino)acetyl]-2,3-dihydro-5-methoxy-1H-indol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methyl-benzamide
- SW220189-1
- s2703
- DA-53728
- CHEBI:93768
- BDBM27817
- 2-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-6-fluoro-N-methylbenzamide
- Q27077879
- 2-((2-((1-((Dimethylamino)ethanoyl)-5-(methyloxy)-2,3-dihydro-1h-indol-6-yl)amino)-7h-pyrrolo(2,3-d)pyrimidin-4-yl)amino)-6-fluoro-n -methylbenzamide
- SCHEMBL12428872
- BCP02847
- AC-32802
- SB19386
- BRD-K06749501-001-05-4
- GSK1838705A?
- BRD-K06749501-001-03-9
- 2-[(2-{[1-(N,N-Dimethylglycyl)-5-methoxy-2,3-dihydro-1H-indol-6-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-6-fluoro-N-methylbenzamide
- SMR004702771
- 2-(2-(1-(2-(dimethylamino)acetyl)-5-methoxyindolin-6-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-6-fluoro-N-methylbenzamide
- GSK1838705
- HZTYDQRUAWIZRE-UHFFFAOYSA-N
- HY-13020
- BCP9000736
- MLS006010967
- NSC766255
- AKOS024458500
- EX-A301
- 2-{[2-({1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydroindol-6-yl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluoro-N-methylbenzamide
- 2-[[2-[[1-[2-(Dimethylamino)acetyl]-2,3-dihydro-5-methoxy-1H-indol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide
- SCHEMBL2205605
- NCGC00346647-09
- NCGC00346647-15
- CCG-269927
- AKOS025149101
- HMS3656L15
- BRD-K06749501-001-02-1
- NCGC00346647-01
- CHEMBL464552
- GSK 1838705A
- DTXSID50648971
- J-505193
- GTPL5683
- pyrrolo[2,3-d]pyrimidine deriv., 40
- 1116235-97-2
- SDCCGSBI-0654433.P001
- MFCD19443644
- NSC-766255
- AS-16914
- 2-((2-((1-(2-(Dimethylamino)acetyl)-5-methoxyindolin-6-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-6-fluoro-N-methylbenzamide
- 2-{[2-({1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydro-1H-indol-6-yl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluoro-N-methylbenzamide
-
- MDL: MFCD19443644
- インチ: 1S/C27H29FN8O3/c1-29-26(38)23-17(28)6-5-7-18(23)31-25-16-8-10-30-24(16)33-27(34-25)32-19-13-20-15(12-21(19)39-4)9-11-36(20)22(37)14-35(2)3/h5-8,10,12-13H,9,11,14H2,1-4H3,(H,29,38)(H3,30,31,32,33,34)
- InChIKey: HZTYDQRUAWIZRE-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C(NC)=O)NC1=C2C=CNC2=NC(=N1)NC1C(=CC2=C(C=1)N(C(CN(C)C)=O)CC2)OC
計算された属性
- 精确分子量: 532.23500
- 同位素质量: 532.23466498g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 11
- 重原子数量: 39
- 回転可能化学結合数: 8
- 複雑さ: 867
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 128Ų
- XLogP3: 3.8
じっけんとくせい
- 密度みつど: 1.399
- Solubility: DMSO: soluble20mg/mL, clear
- PSA: 137.46000
- LogP: 2.88670
GSK1838705A Security Information
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
GSK1838705A Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G872400-1mg |
GSK1838705A |
1116235-97-2 | 97% | 1mg |
¥567.00 | 2022-01-13 | |
eNovation Chemicals LLC | D388304-25mg |
2-[[2-[[1-[(Dimethylamino)ethanoyl]-5-(methyloxy)-2,3-dihydro-1H-indol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide |
1116235-97-2 | 98% | 25mg |
$460 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3079-10 mg |
GSK1838705A |
1116235-97-2 | 100.00% | 10mg |
¥1475.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3079-50 mg |
GSK1838705A |
1116235-97-2 | 100.00% | 50mg |
¥5615.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8788-50mg |
GSK1838705A |
1116235-97-2 | 98% | 50mg |
¥5329.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3079-5 mg |
GSK1838705A |
1116235-97-2 | 100.00% | 5mg |
¥845.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3079-25 mg |
GSK1838705A |
1116235-97-2 | 100.00% | 25mg |
¥3256.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364502-5 mg |
GSK1838705A, |
1116235-97-2 | 5mg |
¥1,805.00 | 2023-07-10 | ||
eNovation Chemicals LLC | D388304-50mg |
2-[[2-[[1-[(Dimethylamino)ethanoyl]-5-(methyloxy)-2,3-dihydro-1H-indol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide |
1116235-97-2 | 98% | 50mg |
$750 | 2024-05-24 | |
Aaron | AR003AYW-100mg |
2-[[2-[[1-[2-(Dimethylamino)acetyl]-2,3-dihydro-5-methoxy-1H-indol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide |
1116235-97-2 | 98% | 100mg |
$1137.00 | 2025-01-22 |
GSK1838705A 関連文献
-
Prem Prakash Sharma,Meenakshi Bansal,Aaftaab Sethi,Poonam,Lindomar Pena,Vijay Kumar Goel,Maria Grishina,Shubhra Chaturvedi,Dhruv Kumar,Brijesh Rathi RSC Adv. 2021 11 36181
GSK1838705Aに関する追加情報
Comprehensive Overview of GSK1838705A (CAS No. 1116235-97-2): Mechanism, Applications, and Research Insights
GSK1838705A (CAS No. 1116235-97-2) is a potent and selective small-molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and anaplastic lymphoma kinase (ALK). This dual-targeting capability has garnered significant attention in oncology research, particularly in studies focusing on cancer cell proliferation and tumor microenvironment modulation. The compound's unique structure and high specificity make it a valuable tool for investigating signaling pathways implicated in various malignancies.
Recent studies highlight the growing interest in GSK1838705A as a potential therapeutic agent for ALK-positive cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma. Researchers are particularly intrigued by its ability to overcome resistance mechanisms observed with first-generation ALK inhibitors, such as crizotinib. The compound's pharmacokinetic profile and blood-brain barrier penetration properties further enhance its relevance in treating central nervous system metastases.
From a molecular perspective, GSK1838705A exhibits nanomolar potency against both IGF-1R (IC50 = 2 nM) and ALK (IC50 = 0.5 nM), with excellent selectivity over related kinases. This specificity profile has made it a preferred choice for target validation studies and combination therapy approaches. The compound's chemical structure features a diaminopyrimidine core, which contributes to its strong binding affinity and ATP-competitive inhibition mode.
In the context of current research trends, GSK1838705A is frequently discussed alongside emerging concepts like precision medicine and liquid biopsy monitoring. Its application in patient-derived xenograft (PDX) models has provided valuable insights into tumor heterogeneity and adaptive resistance mechanisms. Furthermore, the compound's potential role in cancer immunotherapy combinations is being actively explored, particularly in modulating the immune checkpoint landscape.
The synthesis and characterization of GSK1838705A (CAS No. 1116235-97-2) have been well-documented in peer-reviewed literature, with detailed protocols available for in vitro and in vivo studies. Researchers emphasize the importance of proper compound solubility preparation and dosing regimens to achieve optimal experimental outcomes. Stability studies indicate that the molecule remains intact under standard laboratory storage conditions, making it suitable for long-term research projects.
From a translational perspective, GSK1838705A has demonstrated promising activity in preclinical models of pediatric cancers with ALK alterations, sparking interest in its potential clinical development. The compound's ability to simultaneously target IGF-1R and ALK signaling networks offers a unique approach to addressing pathway crosstalk and compensatory activation observed in many cancer types. These properties align well with current efforts to develop next-generation targeted therapies with improved efficacy and safety profiles.
Ongoing research continues to uncover novel applications for GSK1838705A, including its potential utility in cancer stem cell targeting and metastasis prevention. The scientific community remains particularly interested in its structure-activity relationship (SAR) data, which informs the design of improved derivatives. As the field of kinase inhibitor research evolves, GSK1838705A serves as an important reference compound for understanding molecular recognition and binding kinetics in this target class.
For researchers working with GSK1838705A, proper handling and bioanalytical method validation are crucial considerations. The compound's metabolic stability and drug-drug interaction potential should be carefully evaluated in experimental designs. Recent advances in LC-MS/MS techniques have facilitated more accurate quantification of the molecule in biological matrices, supporting robust pharmacodynamic studies.
The commercial availability of GSK1838705A (CAS No. 1116235-97-2) from multiple reputable suppliers has accelerated its adoption in academic and industrial laboratories. Quality control parameters, including HPLC purity and salt form specifications, should be verified when sourcing the compound for critical experiments. Many researchers appreciate the growing body of open-access data surrounding this molecule, which facilitates cross-study comparisons and meta-analyses.
Looking ahead, the scientific trajectory of GSK1838705A research appears promising, with several groups investigating its potential beyond oncology. Preliminary data suggest possible applications in fibrotic disorders and inflammatory conditions where IGF-1R signaling plays a pathogenic role. As the understanding of kinase network biology deepens, GSK1838705A will likely remain an important tool compound and potential therapeutic lead for years to come.
1116235-97-2 (GSK1838705A) Related Products
- 2243505-06-6(4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid)
- 2228279-52-3(4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole)
- 1780330-83-7(3-Methyl-4-(piperidin-4-yl)-1,2-oxazol-5-amine)
- 1171086-95-5(3-tert-butyl-1,2-oxazol-5-amine hydrochloride)
- 1004550-11-1(6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)
- 2172131-03-0((3-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)(propan-2-yl)amine)
- 220243-81-2(tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate)
- 64330-83-2(1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one)
- 1261932-66-4(4-(3-Carboxyphenyl)thiophene-2-carboxylic acid)
- 2138007-69-7(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester)

